molecular formula C12H11NO2S B2605907 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione CAS No. 1396634-28-8

1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione

Cat. No.: B2605907
CAS No.: 1396634-28-8
M. Wt: 233.29
InChI Key: QYOIHIWIFYCDMW-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione is a synthetic heterocyclic compound of interest in chemical and pharmaceutical research. Its structure incorporates a piperidine-2,6-dione core, a scaffold recognized in medicinal chemistry for its potential to interact with biological targets . This core is functionalized with a thiophen-2-yl group, a heteroaromatic system common in bioactive molecules, and a prop-2-yn-1-yl (propargyl) moiety, which can serve as a versatile chemical handle for further synthetic modification using click chemistry approaches . The integration of these distinct pharmacophores makes this compound a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. It is particularly useful for synthesizing novel compound libraries aimed at probing specific biological pathways. Researchers may utilize this building block in the design of potential ligands for various enzyme systems, given the established role of related piperidine and thiophene derivatives in developing therapeutic agents . This product is intended for use in a controlled laboratory environment by qualified professionals. For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

1-prop-2-ynyl-4-thiophen-2-ylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-5-13-11(14)7-9(8-12(13)15)10-4-3-6-16-10/h1,3-4,6,9H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOIHIWIFYCDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)CC(CC1=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Propynyl Group:

    Attachment of Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-yn-1-yl)-4-phenylpiperidine-2,6-dione: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(Prop-2-yn-1-yl)-4-(furan-2-yl)piperidine-2,6-dione: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds

Biological Activity

1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione is a synthetic compound of interest due to its unique structural characteristics and potential biological activities. This compound features a piperidine ring substituted with both a propynyl group and a thiophenyl moiety, along with carbonyl groups at positions 2 and 6. These structural elements suggest a variety of possible interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO2SC_{12}H_{11}NO_2S, with a molecular weight of 233.29 g/mol. The compound's structure contributes to its reactivity and potential biological activity.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of electrophilic carbonyl groups enhances the compound's reactivity, potentially facilitating interactions that lead to biological effects such as modulation of cell signaling pathways related to cancer and antimicrobial activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit TDAG51 (T cell death-associated gene 51), which is involved in cancer cell proliferation and survival. This inhibition suggests potential therapeutic applications in oncology, particularly for cancers where TDAG51 plays a critical role.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureNotable Activity
1-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-imidazoleStructureAntiviral properties
N-(prop-2-yn-1-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}propanamideStructureAntimicrobial activity
3-Pyridyl derivativesStructureAnticancer and antiviral activities

The distinct substitution pattern on the piperidine ring of our compound contributes to its unique chemical and biological properties compared to these analogs.

Case Studies and Research Findings

Although specific case studies focusing solely on 1-(Prop-2-yn-1-y)-4-(thiophen-2-y)piperidine -2,6-dione are scarce, related research highlights the potential of piperidine derivatives in drug development:

  • Antiviral Screening : In a study involving piperazine derivatives similar to our compound, several showed moderate protection against viruses such as HIV and HSV. These findings underscore the potential for developing antiviral agents based on structural modifications of piperidine derivatives .
  • Antibacterial Activity : Research on structurally related compounds demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 μg/mL, indicating promising efficacy that could be explored further for our compound .

Q & A

Q. What are the optimal synthetic routes for 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization of piperidine derivatives and functionalization with prop-2-yn-1-yl and thiophenyl groups. Key variables include:

  • Catalyst selection : Pd/C or Cu-mediated coupling for alkyne introduction .
  • Temperature control : Maintaining <60°C during cyclization to avoid byproduct formation .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization to achieve >95% purity. Use HPLC (C18 column, acetonitrile/water mobile phase) to validate purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic analysis : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions; FT-IR for carbonyl (1700–1750 cm⁻¹) and alkyne (≈2100 cm⁻¹) groups .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 289.08) .
  • X-ray crystallography : Single-crystal diffraction to resolve stereochemistry and intermolecular interactions, if crystallizable .

Intermediate Research Questions

Q. What strategies mitigate solubility challenges in in vitro assays for this compound?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media .
  • Surfactant-assisted solubilization : Polysorbate-80 (0.01% w/v) to enhance aqueous stability .
  • pH adjustment : Test solubility across pH 6–8 (phosphate buffers) to mimic physiological conditions .

Q. How can metabolic stability and degradation pathways be evaluated?

Methodological Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) at 37°C, monitor via LC-MS/MS for hydroxylation or oxidation products .
  • Forced degradation studies : Expose to heat (40–60°C), UV light (254 nm), and acidic/alkaline conditions to identify labile functional groups (e.g., thiophene ring oxidation) .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., cyclooxygenase-2) to model interactions with the piperidine-dione core .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-protein complexes .
  • QSAR modeling : Train models on datasets of structurally similar compounds to correlate substituent effects with activity .

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Dose-response normalization : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) using standardized viability assays (MTT/Resazurin) .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to reconcile discrepancies in published datasets .

Q. What advanced techniques enable enantiomeric resolution of chiral derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases; optimize flow rate (0.8–1.2 mL/min) for baseline separation .
  • Dynamic kinetic resolution : Catalytic asymmetric synthesis with Ru or Rh catalysts to favor a single enantiomer during synthesis .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

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